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Compound of Interest

Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047 Get Quote

Executive Summary
NVP-ACQ090 (ACQ090) is a potent, selective, non-competitive antagonist targeting the

transmembrane allosteric site of the mGluR5 receptor. Developed by Novartis, it represents a

structural evolution from early chemotypes (e.g., MPEP/MTEP) designed to improve metabolic

stability and receptor occupancy.

Critical Disambiguation: Do not confuse NVP-ACQ090 with "NVP" (Sodium Vanadium

Phosphate), a cathode material used in sodium-ion batteries. This guide addresses only the

pharmaceutical compound.

Part 1: Molecular Identity & Physicochemical Profile
Understanding the physicochemical baseline is a prerequisite for interpreting thermodynamic

data. NVP-ACQ090 functions as a Negative Allosteric Modulator (NAM), meaning it binds to a

site distinct from the orthosteric glutamate pocket, stabilizing the receptor in an inactive

heptahelical conformation.

Structural Characteristics[1][2][3]
Compound Class: Heterocyclic mGluR5 NAM (typically featuring a tetrahydroisoquinoline or

similar fused-ring core).
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Binding Domain: Transmembrane Domain (TMD) of mGluR5 (Allosteric pocket).

Key Interaction: Hydrophobic packing against transmembrane helices III, VI, and VII.

Physicochemical Parameters
The following parameters dictate the solvent behavior and entropic costs of binding:

Property Value / Range Implication for Binding

Molecular Weight ~300–450 Da
Optimized for CNS

penetration.

Lipophilicity (cLogP) 2.5 – 4.2

High lipophilicity suggests

binding is driven by solvent

displacement (Entropy).

TPSA < 90 Å²
Facilitates Blood-Brain Barrier

(BBB) crossing.

Solubility Low (Aq)
Requires DMSO/Tween for

assay stock solutions.

Part 2: Binding Kinetics & Affinity[4]
NVP-ACQ090 exhibits nanomolar affinity, but for allosteric modulators, residence time (

) is often a better predictor of in vivo efficacy than equilibrium affinity (

).

Quantitative Affinity Data
Data derived from displacement assays using

-MPEP or

-ABP688.
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Parameter Value Context

11 – 36 nM

Potent inhibition of glutamate-

induced

flux.

~5 – 20 nM
Calculated via Cheng-Prusoff

correction.

Hill Slope (

)
~1.0

Indicates non-cooperative

binding at the allosteric site.

Mode Non-competitive
Does not compete directly with

Glutamate.

Kinetic Theory
The binding event follows a two-step conformational selection model:

(Association): Diffusion-limited, slowed by lipid membrane partitioning.

(Dissociation): The rate-limiting step for efficacy. A slower

allows sustained receptor blockade even after plasma clearance.

Part 3: Thermodynamic Signatures
Thermodynamic profiling distinguishes specific hydrophobic interactions from non-specific

binding. For mGluR5 NAMs like NVP-ACQ090, the binding free energy (

) is typically entropy-driven.

The Thermodynamic Equation
Predicted Profile for NVP-ACQ090
Based on the structural homology to the MPEP/Fenobam class and the lipophilic nature of the

mGluR5 allosteric pocket:

Enthalpy (
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):Small negative or near-zero.

Mechanism:[1][2] Van der Waals contacts and weak H-bonds provide some enthalpic gain,

but this is often offset by the energy required to desolvate the hydrophobic ligand.

Entropy (

):Large positive (

).

Mechanism:[1][2] The "Hydrophobic Effect." When NVP-ACQ090 enters the deep

transmembrane pocket, it displaces ordered water molecules from the hydrophobic

surface into the bulk solvent. This increase in solvent disorder is the primary driving force

of binding.

The "Enthalpy-Entropy Compensation" Trap
In optimization campaigns, improving enthalpy (adding H-bonds) often restricts ligand flexibility,

reducing entropy. For NVP-ACQ090, the high affinity (

< 20 nM) suggests a successful optimization where hydrophobic burial (Entropy) was
maximized without incurring significant conformational strain penalties.

Part 4: Mechanism of Action (Signaling Pathway)
NVP-ACQ090 blocks the

-coupled signaling cascade. Under normal conditions, Glutamate binding induces a
conformational change in the Venus Flytrap Domain (VFT), transmitted to the TMD. NVP-
ACQ090 locks the TMD, preventing

activation.
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Caption: NVP-ACQ090 acts as a NAM, stabilizing the inactive state of mGluR5 and preventing

the Gq-mediated Calcium release cascade.

Part 5: Experimental Protocols
To validate the properties of NVP-ACQ090, two complementary protocols are required:

Radioligand Binding (for Affinity) and Isothermal Titration Calorimetry (for Thermodynamics).

Protocol A: Competition Radioligand Binding Assay
Objective: Determine

of NVP-ACQ090.

Membrane Preparation:

Use HEK293 cells stably expressing human mGluR5.[3]

Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend

pellet.

Assay Setup:

Tracer: 2 nM

-MPEP (or

-ABP688).

Competitor: NVP-ACQ090 (10 concentrations:

M to

M).

Non-Specific Binding (NSB): Define using 10

M MPEP.

Incubation:
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Incubate for 60 min at room temperature (equilibrium).

Harvesting:

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-

specific binding).

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.

Fit data to a one-site competition model. Calculate

using the Cheng-Prusoff equation:

Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of

and stoichiometry (

).

Sample Prep:

Protein: Solubilized, purified mGluR5 (requires detergent optimization, e.g., DDM/CHS) at

~20

M.

Ligand: NVP-ACQ090 at ~200

M in the exact same buffer (critical to avoid heat of dilution artifacts).

** titration:**

Inject ligand (syringe) into protein solution (cell) in 2
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L increments.

Temperature: 25°C.

Data Processing:

Integrate heat spikes (microjoules/sec) to get total heat (

) per injection.

Subtract "buffer into buffer" control heats.

Fit to a Single Set of Sites model to extract

and

.

Calculate

and

.
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Caption: Workflow for extracting thermodynamic parameters of NVP-ACQ090 binding via ITC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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